molecular formula C7H6N4O2 B580493 2-(Azidomethyl)nicotinic acid CAS No. 1700604-18-7

2-(Azidomethyl)nicotinic acid

Cat. No. B580493
M. Wt: 178.151
InChI Key: RTDBCLUAIVGVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .


Synthesis Analysis

The synthesis of “2-(Azidomethyl)nicotinic acid” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .


Molecular Structure Analysis

The molecular structure of “2-(Azidomethyl)nicotinic acid” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .


Chemical Reactions Analysis

“2-(Azidomethyl)nicotinic acid” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .


Physical And Chemical Properties Analysis

“2-(Azidomethyl)nicotinic acid” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .

Scientific Research Applications

Lipid-Lowering and Anti-lipolytic Effects

2-(Azidomethyl)nicotinic acid, a derivative of nicotinic acid, has been studied for its lipid-lowering properties. Nicotinic acid reduces lipolysis in adipose tissue, affecting hormone-sensitive triglyceride lipase and decreasing cyclic adenosine monophosphate (cAMP) accumulation. The anti-lipolytic effect involves Gi-protein-mediated inhibition of adenylyl cyclase. Research shows that PUMA-G and HM74 receptors in adipocytes mediate these effects, indicating potential therapeutic applications in dyslipidemia treatment (Tunaru et al., 2003).

Inhibiting Atherosclerosis Progression

Nicotinic acid also inhibits atherosclerosis progression, an effect mediated by the GPR109A receptor expressed in immune cells. This action is independent of lipid-modifying effects and involves the upregulation of cholesterol transporters and promotion of cholesterol efflux in macrophages. The activation of GPR109A by nicotinic acid also impedes macrophage recruitment to atherosclerotic plaques, indicating its potential for treating atherosclerosis (Lukasova et al., 2011).

Receptor Identification and Drug Development

The identification of receptors for nicotinic acid, such as HM74 and HM74A, has paved the way for understanding its mechanism of action in treating dyslipidemia. This discovery could facilitate the development of new drugs targeting these receptors, offering improved treatment options for lipid disorders (Wise et al., 2003).

Herbicidal Applications

Beyond medical applications, nicotinic acid derivatives show potential in agriculture. For instance, N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited notable herbicidal activity against certain weeds, suggesting a role in developing new herbicides (Yu et al., 2021).

Safety And Hazards

The safety information for “2-(Azidomethyl)nicotinic acid” includes GHS02 and GHS07 hazard statements . It is classified as H242 - H315 - H319 and should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .

properties

IUPAC Name

2-(azidomethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDBCLUAIVGVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)nicotinic acid

Citations

For This Compound
28
Citations
RC Spitale, RA Flynn, QC Zhang, P Crisalli, B Lee… - Nature, 2015 - nature.com
Visualizing the physical basis for molecular behaviour inside living cells is a great challenge for biology. RNAs are central to biological regulation, and the ability of RNA to adopt …
Number of citations: 701 idp.nature.com
MM Abdelsayed, BT Ho, MMK Vu, J Polanco… - ACS chemical …, 2017 - ACS Publications
Laboratory-evolved RNAs bind a wide variety of targets and serve highly diverse functions, including as diagnostic and therapeutic aptamers. The majority of aptamers have been …
Number of citations: 24 pubs.acs.org
BT Ho - 2017 - escholarship.org
Biochemical properties of ribonucleic acids enable their instrumentality in physiological functions. RNA sequence serves as the intermediary of the genetic code, while secondary and …
Number of citations: 2 escholarship.org
J Chahal, LFR Gebert, HH Gan, E Camacho… - Nucleic acids …, 2019 - academic.oup.com
Hepatitis C virus (HCV) is a positive-sense RNA virus that interacts with the liver-specific microRNA, miR-122. miR-122 binds to two sites in the 5′ untranslated region (UTR) and this …
Number of citations: 56 academic.oup.com
I Chillón, M Marcia - Critical Reviews in Biochemistry and Molecular …, 2020 - Taylor & Francis
Long non-coding RNAs (lncRNAs) are recently-discovered transcripts that regulate vital cellular processes and are crucially connected to diseases. Despite their unprecedented …
Number of citations: 53 www.tandfonline.com
N Takizawa - RNA Structure Prediction, 2023 - Springer
RNA functions are closely linked with their structures. Therefore, elucidating the secondary structure of RNAs provides crucial information regarding their function. The chemical …
Number of citations: 5 link.springer.com
RA Flynn - 2015 - search.proquest.com
Deciphering the molecular basis of pathway control inside cell remains one of the biggest challenges in basic and medical research. Recent data has demonstrated that the …
Number of citations: 0 search.proquest.com
M Oumais - 2019 - escholarship.org
Ribonucleic acids have complex shapes and versatile functions in biology. This dissertation begins with an introduction on RNA structure and function. RNA also interacts with other …
Number of citations: 2 escholarship.org
RC Spitale, D Incarnato - Nature Reviews Genetics, 2023 - nature.com
RNA is a key regulator of almost every cellular process, and the structures adopted by RNA molecules are thought to be central to their functions. The recent fast-paced evolution of high-…
Number of citations: 23 www.nature.com
P Gawroński, C Enroth, P Kindgren, S Marquardt… - Cells, 2021 - mdpi.com
… A 2 M NAI-N 3 stock solution was prepared by mixing dropwise 0.15 g of 2-azidomethyl nicotinic acid dissolved in 210 µL DMSO with 0.14 g of carbonyldiimidazole in 210 µL DMSO, …
Number of citations: 9 www.mdpi.com

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